Azocane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

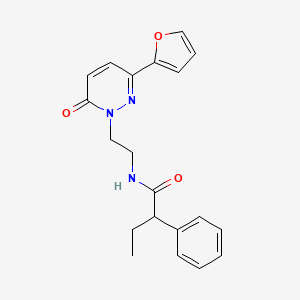

Azocane-1-sulfonyl chloride is a chemical compound used in pharmaceutical testing . It is a type of sulfonyl chloride, which is an important class of compounds in organic synthesis .

Synthesis Analysis

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of the desired sulfonyl chloride with the desired amine under dry and basic conditions . The synthesis of sulfonyl chlorides is also possible via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .

Molecular Structure Analysis

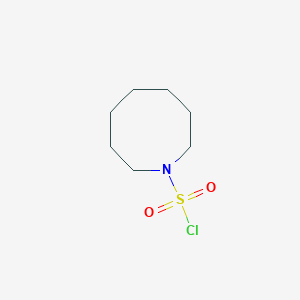

The molecular structure of Azocane-1-sulfonyl chloride includes a sulfonyl chloride group attached to an azocane ring .

Chemical Reactions Analysis

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are key intermediates in various chemical reactions. They can react with amines to form sulfonamides . They can also undergo reactions with Grignard reagents to form sulfinates .

科学的研究の応用

Synthesis of Aryl Chlorides

Azocane-1-sulfonyl chloride serves as a valuable reagent for the synthesis of aryl chlorides. Under UV or purple light irradiation, it selectively converts S-arylthioacetates into arylchlorides. This chromoselective process allows chemists to tailor the reaction outcome by varying the color of incident light . The resulting aryl chlorides find applications in pharmaceuticals, agrochemicals, and materials science.

Sulfonyl Chlorides Production

In the presence of blue or white light, Azocane-1-sulfonyl chloride efficiently generates sulfonyl chlorides. These compounds are essential intermediates in various chemical transformations, including the synthesis of sulfonamides, dyes, and pharmaceuticals. The ability to selectively produce sulfonyl chlorides using light as a trigger represents a powerful synthetic strategy .

Diaryldisulfide Formation

When exposed to green to red light, Azocane-1-sulfonyl chloride undergoes a transformation to yield diaryldisulfides. These compounds have applications in materials science, including as cross-linking agents, antioxidants, and lubricant additives. The chromoselective conversion of thioacetates to diaryldisulfides demonstrates the versatility of this reagent .

Visible-Light-Induced Iodosulfonyl Reactions

Azocane-1-sulfonyl chloride can participate in visible-light-induced reactions. For instance, in water, an efficient iodosulfonyl reaction of alkenes occurs at room temperature using an electron donor-acceptor (EDA) complex strategy. The addition of a cationic surfactant facilitates the formation of colored EDA complexes, enabling green and sustainable transformations .

Photocatalytic Transformations

Researchers have explored the use of Azocane-1-sulfonyl chloride as a photocatalyst. By harnessing its unique properties, such as intraband states, singlet oxygen sensitization, and multi-electron transfer, scientists can design novel photochemical reactions. These transformations have implications in green chemistry, drug discovery, and materials synthesis .

Functionalization of Organic Molecules

Azocane-1-sulfonyl chloride can be employed for the functionalization of organic molecules. Its reactivity with various nucleophiles allows the introduction of sulfonyl groups into diverse substrates. This functional group is valuable for modulating the properties of organic compounds, such as their solubility, stability, and bioactivity.

作用機序

Safety and Hazards

将来の方向性

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are important intermediates in the synthesis of a wide range of compounds, including sulfonamides . They have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science . Future research may focus on developing new synthetic strategies and methods for modifying functional groups .

特性

IUPAC Name |

azocane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVHFTVTIMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azocane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)

![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)

![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)